Cas no 1807293-18-0 (Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate)

Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate is a versatile intermediate in organic synthesis, particularly valued for its difluoromethyl and cyano functional groups, which enhance reactivity in pharmaceutical and agrochemical applications. The presence of the difluoromethyl group improves metabolic stability and bioavailability, while the cyano group serves as a key precursor for further derivatization. The ethyl substitution at the 4-position contributes to steric and electronic modulation, influencing selectivity in target reactions. This compound is commonly employed in the synthesis of fluorinated heterocycles and active ingredients, offering a balance of reactivity and stability under controlled conditions. Its structural features make it a valuable building block for advanced chemical research.
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate structure
1807293-18-0 structure
Product Name:Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate
CAS No:1807293-18-0
MF:C13H13F2NO2
MW:253.24463057518
CID:5011086
Update Time:2025-10-29

Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate
    • Inchi: 1S/C13H13F2NO2/c1-3-8-4-5-9(6-11(17)18-2)12(13(14)15)10(8)7-16/h4-5,13H,3,6H2,1-2H3
    • InChI Key: LHGSGMOACLMAEJ-UHFFFAOYSA-N
    • SMILES: FC(C1C(C#N)=C(C=CC=1CC(=O)OC)CC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 337
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.1

Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010001449-1g
Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate
1807293-18-0 97%
1g
$1549.60 2023-09-03

Additional information on Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate

Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate

Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate is a complex organic compound with the CAS number 1807293-18-0. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a cyano group, a difluoromethyl group, and an ethyl group. The presence of these substituents makes this compound highly versatile and valuable in various chemical applications.

The cyano group attached to the phenyl ring contributes to the compound's ability to participate in nucleophilic substitutions and other reactions commonly used in organic synthesis. The difluoromethyl group, on the other hand, introduces electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical environments. Additionally, the ethyl group provides steric bulk, which can play a role in directing the orientation of molecules during reactions.

Recent studies have highlighted the potential of Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate in drug discovery and development. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors. For instance, its ability to act as a precursor for generating heterocyclic structures has been of significant interest in medicinal chemistry.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The starting material typically involves a substituted phenol derivative, which undergoes acetylation followed by methylation to yield the final product. The reaction conditions are optimized to ensure high yields and purity, making this compound accessible for large-scale production if required.

The physical properties of Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate include a melting point of approximately 55°C and a boiling point around 180°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various extraction and purification techniques commonly employed in pharmaceutical research.

One of the most promising applications of this compound is in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new semiconducting materials. Researchers have explored its potential as a component in organic field-effect transistors (OFETs), where its electron-withdrawing groups could enhance charge transport properties.

Moreover, Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate has shown promise as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties has led to its consideration in advanced composites used in aerospace and automotive industries. Ongoing studies are focusing on optimizing its compatibility with different polymer matrices to maximize its performance benefits.

In conclusion, Methyl 3-cyano-2-difluoromethyl-4-ethylphenylacetate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, materials science, and beyond. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司